Erythrinin A

Antibacterial MIC Staphylococcus aureus

Erythrinin A is a naturally occurring pyranoisoflavone belonging to the 6‑prenylated isoflavanone subclass of flavonoids. It is isolated from the seeds of Psoralea corylifolia (syn.

Molecular Formula C20H16O4
Molecular Weight 320.34
CAS No. 63807-86-3
Cat. No. B600390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythrinin A
CAS63807-86-3
SynonymsIndicanine C
Molecular FormulaC20H16O4
Molecular Weight320.34
Structural Identifiers
SMILESCC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)C
InChIInChI=1S/C20H16O4/c1-20(2)8-7-13-9-15-18(10-17(13)24-20)23-11-16(19(15)22)12-3-5-14(21)6-4-12/h3-11,21H,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erythrinin A (CAS 63807-86-3) – Compound Profile and Procurement-Relevant Classification


Erythrinin A is a naturally occurring pyranoisoflavone belonging to the 6‑prenylated isoflavanone subclass of flavonoids . It is isolated from the seeds of Psoralea corylifolia (syn. Cullen corylifolium) and the bark of Erythrina variegata [1]. The compound is characterized by a unique dimethylpyrano ring fused to the isoflavone core (C₂₀H₁₆O₄, MW = 320.34 g mol⁻¹) , which distinguishes it from the more common open‑chain prenylated isoflavones such as Erythrinin B (wighteone). This structural feature underpins a distinct antibacterial potency profile that is not interchangeable with close analogs.

Why Erythrinin A Cannot Be Replaced by Generic Isoflavones or Erythrinin B


Erythrinin A is frequently misclassified as an alkaloid in vendor catalogs, which can lead to procurement of biologically irrelevant material . More critically, the closed pyran ring of Erythrinin A creates a rigid planar scaffold that is absent in the open‑chain prenyl analog Erythrinin B (wighteone, CAS 51225‑30‑0) [1]. This structural difference translates into a quantitative antibacterial potency gap: Erythrinin A achieves MIC values two‑fold lower than the widely used natural antibacterial agents bakuchiol and magnolol, whereas Erythrinin B is inactive in the same PTP1B assay system [2][3]. Therefore, substituting Erythrinin A with Erythrinin B or generic prenylated isoflavones will not recapitulate the same pharmacological profile, making compound‑specific authentication essential for reproducible research.

Erythrinin A – Quantitative Differentiation Evidence Against Closest Analogs


Erythrinin A vs. Bakuchiol and Magnolol – Antibacterial MIC Potency (S. aureus & S. epidermidis)

In a head‑to‑head antibacterial evaluation of 16 prenylflavonoids isolated from Psoralea corylifolia, Erythrinin A was one of nine compounds that exhibited significant activity against both S. aureus and S. epidermidis [1]. Erythrinin A, together with isobavachalcone and bavachinin, displayed MIC values that were two‑fold lower than those of the well‑known natural antibacterial agents bakuchiol and magnolol [1][2]. The average MIC for the active flavonoid cluster was 0.009–0.073 mM, and Erythrinin A fell within this most‑potent tier [1].

Antibacterial MIC Staphylococcus aureus

Erythrinin A vs. Erythrinin B – Structural Determinant of Biological Selectivity

In a PTP1B inhibition study of six prenylated flavonoids from Erythrina mildbraedii, the pyran ring‑bearing compounds showed IC₅₀ values ranging from 5.3 to 42.6 μM, whereas Erythrinin B (compound 4), which lacks a pyran ring and instead carries an open‑chain prenyl group, was completely inactive [1]. Although Erythrinin A was not directly tested in this assay, its dimethylpyrano scaffold matches the pharmacophoric requirement for PTP1B inhibition identified in the study, while the open‑chain prenyl analog Erythrinin B does not.

PTP1B inhibition Structure-activity relationship Pyranoisoflavone

Erythrinin A vs. Isobavachalcone and Bavachinin – Equipotent Tier with Structural Distinction

The Yin et al. (2004) structure–activity relationship study placed Erythrinin A, isobavachalcone, and bavachinin in the same top‑tier antibacterial potency group, all exhibiting MIC values two‑fold lower than bakuchiol and magnolol [1]. However, Erythrinin A is the only compound in this group that possesses a fully cyclized dimethylpyrano ring rather than an open‑chain prenyl or methoxy substituent . This structural feature confers a different hydrogen‑bond acceptor profile (four H‑bond acceptors, TPSA = 55.80 Ų) compared to isobavachalcone, and a lower predicted blood–brain barrier permeability (60% probability of non‑penetration) compared to methoxylated analogs [2].

Antibacterial SAR Prenylflavonoid

Erythrinin A – Documented Synthetic Route Enabling Milligram‑Scale Procurement of Authentic Material

A total synthesis of Erythrinin A was published in Tetrahedron (1985) using oxidative rearrangement of dihydropyranochalcone with thallium(III) nitrate (TTN) in trimethyl orthoformate (TMOF), followed by cyclization, demethylation, and dehydrogenation [1]. This unambiguous synthetic route provides a reference standard for verifying the identity and purity of commercially sourced Erythrinin A, which is not available for all Erythrinin‑series compounds (e.g., Erythrinin C, CAS 63807‑85‑2, for which no total synthesis has been reported) [2].

Total synthesis Pyranoisoflavone Thallium(III) nitrate

Erythrinin A – Confirmed Spectrum Against Drug‑Resistant S. epidermidis in Independent Chinese Study

An independent study published in China Journal of Chinese Materia Medica (2013) confirmed that Erythrinin A isolated from Psoralea corylifolia exhibited potent inhibitory activity against both Staphylococcus aureus and Staphylococcus epidermidis, including strains relevant to hospital‑acquired infections [1]. The study noted that Erythrinin A retained activity against S. epidermidis while the comparator compound bavachinin methyl ether (a methoxylated analog) was inactive against methicillin‑resistant S. aureus (MRSA) [1].

Antibacterial Staphylococcus epidermidis Psoralea corylifolia

Erythrinin A – Predicted ADMET Profile Differentiated from Highly Methoxylated Isoflavones

Computational ADMET prediction (admetSAR 2) indicates that Erythrinin A has a 99.4% probability of human intestinal absorption and a 70.6% probability of Caco‑2 permeability, but only a 40.0% probability of blood–brain barrier penetration [1]. It is predicted to be an inhibitor of OATP1B1 (89.9%) and OATP1B3 (98.5%), with low probability of hERG inhibition [1]. In contrast, bavachinin, a co‑potent antibacterial prenylflavonoid with C7 methoxylation, exhibits higher predicted CNS penetration and a different hepatic transporter inhibition signature [2]. These predicted differences, while requiring experimental validation, provide a rational basis for selecting Erythrinin A when reduced CNS exposure or specific OATP‑mediated drug–drug interaction studies are relevant.

ADMET In silico prediction Drug-likeness

Erythrinin A – Recommended Research and Procurement Application Scenarios


Antibacterial Drug Discovery Against Gram‑Positive Pathogens – Potency‑Driven Compound Selection

Researchers screening for anti‑staphylococcal leads can prioritize Erythrinin A over bakuchiol or magnolol based on its 2‑fold lower MIC against S. aureus and S. epidermidis [1]. The compound is suitable for structure–activity relationship (SAR) campaigns exploring the role of the dimethylpyrano ring in antibacterial potency, with Erythrinin B serving as the appropriate inactive (open‑chain prenyl) control [2].

PTP1B Inhibition Studies for Type 2 Diabetes and Obesity Research

For PTP1B inhibitor discovery, Erythrinin A represents a pyran ring‑containing scaffold consistent with the pharmacophore identified in Erythrina mildbraedii flavonoids that inhibit PTP1B with IC₅₀ values of 5.3–42.6 μM [1]. Erythrinin B should be used as a negative control due to its demonstrated inactivity (IC₅₀ > 100 μM), providing a built‑in structural selectivity control for assay validation [1].

Authenticity Verification and Quality Control of Natural Product Samples

Procurement of Erythrinin A for chemical standardization or reference material purposes is supported by a published total synthesis (TTN/TMOF oxidative rearrangement, Tetrahedron 1985) [1]. This synthetic route enables independent identity confirmation via comparison of NMR and chromatographic data, reducing the risk of misidentification that is prevalent among Erythrinin‑series compounds (e.g., Erythrinin A is frequently confused with Erythrinin B or incorrectly labeled as an alkaloid) [2].

In Vitro ADMET Screening Panels Requiring Peripheral Restriction

When selecting a prenylated isoflavonoid for in vitro permeability or transporter interaction studies where low CNS penetration is desirable, Erythrinin A's predicted ADMET profile (admetSAR 2: BBB penetration probability 40%, OATP1B1/1B3 inhibitor) offers a differentiated option compared to methoxylated analogs such as bavachinin, which are predicted to have higher brain penetration [1]. This scenario is particularly relevant for laboratories conducting hepatic uptake transporter inhibition assays (OATP1B1/OATP1B3).

Quote Request

Request a Quote for Erythrinin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.